

Unveiling the Spectroscopic Signature of N1-Methoxymethyl Picrinine: A Technical Guide

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Compound of Interest		
Compound Name:	N1-Methoxymethyl picrinine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, a notable indole alkaloid. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of **N1-Methoxymethyl picrinine** was accomplished through extensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula, while 1D and 2D NMR spectroscopy provided detailed insights into its complex architecture.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise mass and molecular formula of **N1-Methoxymethyl picrinine**.

lon	m/z [M+H]+	Molecular Formula
Experimental	383.1965	C22H27N2O4



Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Data for **N1-Methoxymethyl Picrinine** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2-OCH ₂	5.25, 4.88	d, d	8.0, 8.0
3	3.85	m	
5	3.35, 2.95	m, m	
6	2.85, 2.40	m, m	
8	7.28	d	7.5
9	7.05	t	7.5
10	7.15	t	7.5
11	7.45	d	7.5
15	3.25	m	
16	2.15	S	
17-OCH₃	3.75	S	
18	1.15	d	6.5
19	4.25	q	6.5
20	2.55	S	

| N1-CH₂OCH₃ | 3.45 | s | |

Table 3: 13C NMR Data for N1-Methoxymethyl Picrinine (125 MHz, CDCl₃)



Position	δ (ppm)	Туре
2	92.5	СН
3	52.8	СН
5	53.5	CH ₂
6	36.5	CH ₂
7	56.8	С
8	128.5	СН
9	122.5	СН
10	120.0	СН
11	110.5	СН
12	135.5	С
13	142.8	С
14	125.8	С
15	35.8	СН
16	48.5	С
17	172.5	C=O
18	12.8	CH₃
19	75.5	СН
20	60.5	С
21	195.5	C=O
N1-CH ₂	78.5	CH ₂
OCH ₃	55.8	CH₃

| 17-OCH3 | 51.8 | CH3 |



Experimental Protocols Isolation of N1-Methoxymethyl Picrinine

N1-Methoxymethyl picrinine was isolated from the leaves of Alstonia scholaris. The air-dried and powdered leaves were extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

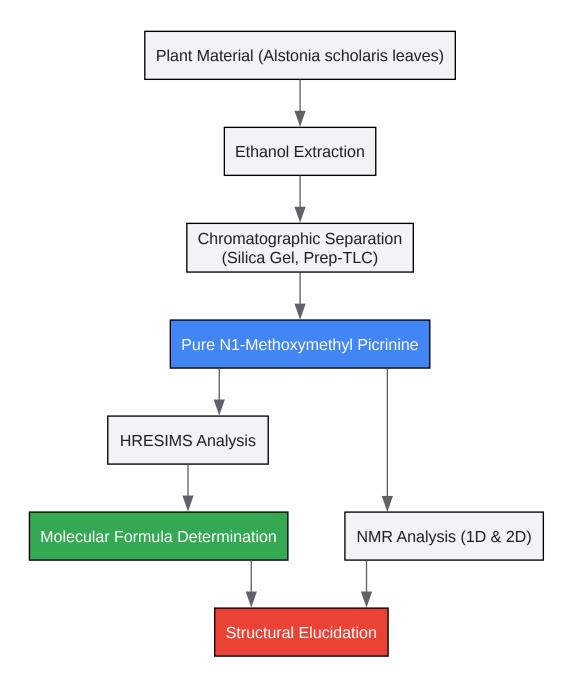
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was CDCl₃, and tetramethylsilane (TMS) served as the internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Compound Characterization

The process of isolating and identifying **N1-Methoxymethyl picrinine** follows a logical and systematic workflow, beginning with the plant material and culminating in the detailed structural elucidation.





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Caption: Workflow for the isolation and structural elucidation of N1-Methoxymethyl picrinine.

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